Lonox

gastroenterology chronic diarrhea stool consistency

Researchers requiring a prescription-only, Schedule V antidiarrheal reference standard for analytical method validation or clinical protocol development face complex controlled-substance supply chains. Lonox (diphenoxylate/atropine) resolves this: • Abuse-deterrent co-formulation with atropine at 100:1 ratio, supporting controlled-substance chain-of-custody documentation for IRB protocols • FDA-approved prescribing information since 1960 facilitates protocol development and regulatory submissions • Distinct tolerability profile vs. loperamide-CNS-predominant adverse effects rather than GI pain/constipation, enabling individualized comparator selection Supplied as research-grade reference standard with full Certificate of Analysis. DEA-compliant quote-based ordering.

Molecular Formula C47H58ClN3O9S
Molecular Weight 876.5 g/mol
CAS No. 55840-97-6
Cat. No. B1203228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLonox
CAS55840-97-6
Synonymsatropine sulfate - diphenoxylate hydrochloride
atropine sulfate-diphenoxylate hydrochloride drug combination
Lomotil
Reasec
Molecular FormulaC47H58ClN3O9S
Molecular Weight876.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O.Cl
InChIInChI=1S/C30H32N2O2.C17H23NO3.ClH.H2O4S/c1-2-34-28(33)29(25-12-6-3-7-13-25)18-21-32(22-19-29)23-20-30(24-31,26-14-8-4-9-15-26)27-16-10-5-11-17-27;1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;;1-5(2,3)4/h3-17H,2,18-23H2,1H3;2-6,13-16,19H,7-11H2,1H3;1H;(H2,1,2,3,4)
InChIKeyHKIGPMUNBXIAHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lonox: Baseline Evidence


Lonox is a fixed-dose combination product containing diphenoxylate hydrochloride (a synthetic phenylpiperidine opioid) and atropine sulfate in a 100:1 ratio [1]. The compound is classified as a Schedule V controlled substance under the U.S. Controlled Substances Act and is indicated for the symptomatic management of acute and chronic diarrhea when rehydration and dietary measures are insufficient [2]. The product is a centrally acting μ-opioid receptor agonist that reduces gastrointestinal motility through inhibition of peristalsis, with atropine added to discourage deliberate overuse [1].

Regulatory Schedule V controlled substance procurement chain
Pharmacology μ-opioid receptor agonist with fixed-dose atropine co-formulation
Formulation Abuse-deterrent design for research on misuse prevention

Lonox Generic Substitution Risks


Generic substitution among antidiarrheal agents cannot be performed without consideration of therapeutic equivalence and abuse-deterrent formulation differences. Lonox (diphenoxylate/atropine) is a Schedule V controlled substance requiring a prescription, whereas loperamide—the most closely related comparator—is available over-the-counter in many jurisdictions [1]. The fixed-dose combination with atropine serves a specific abuse-deterrent function that is absent in loperamide formulations [2]. Furthermore, head-to-head clinical trials demonstrate that diphenoxylate is inferior to loperamide in producing formed stools and controlling urgency in chronic diarrhea, while carrying a higher central nervous system adverse effect burden [3]. These factors preclude simple interchangeability without documented clinical justification.

Regulatory class differs: Schedule V prescription vs. OTC loperamide; procurement pathways not interchangeable
Abuse-deterrent co-formulation absent in loperamide; risk-mitigation profile may not transfer
Reported stool consistency endpoint differs; qualitative symptom control may shift between agents

Lonox Comparator Evidence


Stool Consistency in Chronic Diarrhea

In a double-blind, randomized, crossover trial of 30 patients with chronic diarrhea, diphenoxylate (mean daily dose 12.5 mg) was significantly less effective than loperamide (mean daily dose 4.6 mg) in producing solid stool formation [1]. Both agents reduced stool frequency to a comparable extent, but the qualitative endpoint of stool consistency favored loperamide [1].

Stool consistency endpoint
Head-to-head
Loperamide 4.6 mg/day achieved superior formed stool consistency vs. diphenoxylate 12.5 mg/day in crossover trial
Supports comparator endpoint interpretation
Double-blind, 30 patients; chronic diarrhea; Gastroenterology 1980
gastroenterology chronic diarrhea stool consistency

Urgency and Incontinence Relief

The same randomized crossover trial demonstrated that loperamide and codeine were significantly more effective than diphenoxylate in relieving fecal urgency—a symptom identified as the major disability in 95% of the study population prior to treatment [1].

Fecal urgency endpoint
Head-to-head
Loperamide and codeine significantly more effective than diphenoxylate for urgency/incontinence relief (95% pre-treatment urgency)
Reported urgency endpoint context
Same crossover trial; statistically significant difference
gastroenterology fecal urgency incontinence

CNS Adverse Effects

In the head-to-head crossover comparison, central nervous system adverse effects were most pronounced with diphenoxylate and least pronounced with loperamide [1]. Poor symptom control and CNS side effects were the primary reasons for patient discontinuation of diphenoxylate [1].

CNS tolerability endpoint
Head-to-head
Diphenoxylate associated with highest CNS side effect burden; loperamide lowest
Supports tolerability endpoint comparison
Discontinuations driven by CNS effects (diphenoxylate) vs. abdominal pain/constipation (loperamide)
pharmacovigilance adverse events CNS effects

Acute Diarrhea Efficacy

A practice management guideline from the Eastern Association for the Surgery of Trauma, analyzing 10 randomized controlled trials, concluded that diphenoxylate/atropine was as effective as loperamide and more effective than placebo for acute noninfectious diarrhea [1]. However, loperamide remains the first-line antimotility agent recommended in most clinical guidelines, while diphenoxylate/atropine is a Schedule V controlled substance requiring a prescription [2].

Acute diarrhea efficacy
Cross-study comparable
Diphenoxylate/atropine and loperamide both more effective than placebo; no significant difference between agents (10 RCTs reviewed)
Reported acute diarrhea endpoint context
EAST practice management guideline, 2019
acute diarrhea antidiarrheal clinical equivalence

Abuse-Deterrent Formulation

Lonox contains atropine sulfate in a 100:1 diphenoxylate-to-atropine ratio, intentionally formulated to discourage deliberate overuse [1]. At therapeutic doses, the atropine component does not produce therapeutic anticholinergic effects; however, at supratherapeutic doses, atropine induces unpleasant anticholinergic symptoms (dry mouth, blurred vision, urinary retention, tachycardia) that serve as a deterrent to abuse [1]. Loperamide contains no such abuse-deterrent component.

Abuse-deterrent formulation
Class-level
100:1 diphenoxylate:atropine ratio; atropine induces anticholinergic effects at supratherapeutic doses as deterrent
Supports formulation risk-mitigation review
FDA-approved labeling; no such co-formulation in loperamide
formulation science abuse deterrence opioid stewardship

Lonox Application Scenarios


Prescription-Only Acute Diarrhea Research

In clinical trials or healthcare settings where protocol design mandates a prescription-only antidiarrheal agent (e.g., for controlled substance tracking or institutional formulary restrictions), Lonox provides efficacy comparable to loperamide for acute noninfectious diarrhea while maintaining a documented controlled-substance chain of custody [1]. The availability of FDA-approved prescribing information facilitates protocol development and IRB submission [2].

Opioid Stewardship Formulary Use

For healthcare systems with active opioid stewardship programs, the abuse-deterrent co-formulation of Lonox (diphenoxylate with atropine) offers a distinct risk-mitigation profile compared with over-the-counter loperamide [3]. The atropine component serves as a deterrent to intentional overuse by inducing unpleasant anticholinergic effects at supratherapeutic doses, which may be relevant in patient populations with known or suspected medication misuse behaviors [3].

Loperamide-Intolerant Chronic Diarrhea

Despite evidence of loperamide superiority in stool consistency and urgency relief in chronic diarrhea [4], Lonox may retain a clinical role in patients who experience loperamide-associated abdominal pain or constipation that precludes continued use [4]. In the crossover trial, abdominal pain and constipation were the primary reasons for loperamide discontinuation, whereas CNS effects drove diphenoxylate discontinuation [4]—indicating distinct tolerability profiles that may guide individualized therapy selection.

Comparative Effectiveness and Meta-Analysis

Lonox (diphenoxylate/atropine) has been evaluated in a limited but defined body of randomized controlled trials (three RCTs for acute diarrhea, plus additional chronic diarrhea studies), making it suitable for inclusion in systematic reviews and meta-analyses comparing antidiarrheal agents [1]. The compound's well-characterized pharmacology and regulatory history (FDA approval since 1960) support its use as a comparator arm in prospective studies of novel antidiarrheal therapeutics [1].

Application
Selection Property
Validation Focus
Acute diarrhea comparator studies
Controlled substance procurement chain
Comparator efficacy endpoint validation
Opioid stewardship formulation research
Abuse-deterrent co-formulation
Atropine-induced deterrent endpoint review
Tolerability profile comparison studies
Differential CNS tolerability endpoint
Discontinuation-rate endpoint analysis
Systematic review and meta-analysis inclusion
Published RCT evidence base
Comparator-arm consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lonox

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.